2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol
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Overview
Description
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol typically involves the reaction of 4-methoxyphenyl telluride with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The process parameters, such as reaction time, temperature, and pressure, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, nucleophiles; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or lower oxidation state tellurium compounds.
Substitution: Formation of substituted ethan-1-ol derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways involving tellurium.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol involves the interaction of the tellurium atom with biological molecules. The tellurium atom can form covalent bonds with sulfur-containing amino acids, such as cysteine, leading to the modulation of protein function. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar structure but lacks the tellurium atom.
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the tellurium atom.
4-Methoxy-β-phenethyl alcohol: Similar structure but lacks the tellurium atom.
Uniqueness
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom enhances the compound’s reactivity and potential biological activity, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
138642-25-8 |
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Molecular Formula |
C9H12O2Te |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)tellanylethanol |
InChI |
InChI=1S/C9H12O2Te/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
VYWBGUVRKNQPJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]CCO |
Origin of Product |
United States |
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